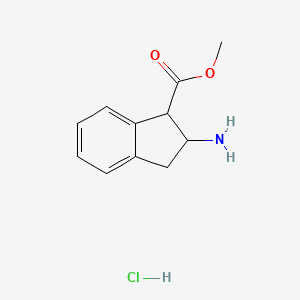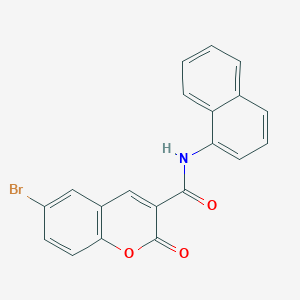![molecular formula C24H23N3O2 B2426802 2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide CAS No. 1286709-67-8](/img/structure/B2426802.png)
2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Piracetam and Its Derivatives
Piracetam, known for its nootropic properties, is a cyclic compound and a derivative of γ-aminobutyric acid. It is recognized for enhancing learning, memory, and brain metabolism. The compound belongs to the racetams group and shares structural similarities with 2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide. Synthesis methodologies and biological activities of compounds like piracetam have been widely studied (Dhama et al., 2021).
Phenylpiracetam Stereochemistry
The structural analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore, are of great interest due to their potential CNS effects. The enantiomerically pure forms of phenylpiracetam and its methyl derivative have shown to possess varied biological properties based on the configuration of their stereocenters. This underlines the significance of stereochemistry in enhancing the pharmacological profile of these compounds (Veinberg et al., 2015).
Environmental Implications and Degradation
Acetaminophen Degradation by Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) in water, leading to various by-products. The degradation pathways, kinetics, mechanisms, and by-products of ACT have been extensively studied. Understanding these aspects is crucial for enhancing the degradation of compounds like ACT in water treatment systems (Qutob et al., 2022).
Biological Effects of Acetamide and Derivatives
The biological effects of acetamide and its derivatives, including their mono and dimethyl derivatives, have been comprehensively reviewed. The review encompasses the toxicological aspects of these compounds and highlights the significant variation in biological responses among these chemicals. This variation is attributed to the unique biological properties and commercial or proposed usage of each compound (Kennedy, 2001).
Pharmacological Aspects
Metabotropic Glutamate Receptor Subtype 5 Antagonists
The antagonists of metabotropic glutamate receptor subtype 5 (mGluR5), such as MPEP and MTEP, are crucial for understanding the role of glutamate in the CNS. These antagonists have been explored for their potential in managing neurodegeneration, addiction, anxiety, and pain. Their selective inhibition of mGluR5 and reduced off-target effects compared to earlier compounds make them of particular interest in pharmacology (Lea & Faden, 2006).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-7-3-5-9-20(17)15-26-13-11-19-12-14-27(24(29)23(19)26)16-22(28)25-21-10-6-4-8-18(21)2/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVAHLYEVWDUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2426725.png)
![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)




![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)
![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)
![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)